Einecs 278-167-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

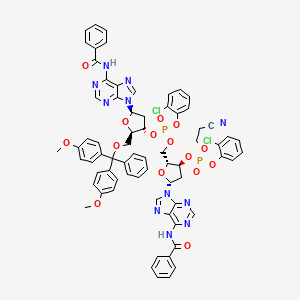

Properties

CAS No. |

75269-16-8 |

|---|---|

Molecular Formula |

C70H61Cl2N11O15P2 |

Molecular Weight |

1429.1 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-(2-chlorophenoxy)phosphoryl]oxymethyl]oxolan-3-yl] (2-chlorophenyl) 2-cyanoethyl phosphate |

InChI |

InChI=1S/C70H61Cl2N11O15P2/c1-88-50-31-27-48(28-32-50)70(47-21-10-5-11-22-47,49-29-33-51(89-2)34-30-49)90-39-58-56(37-60(93-58)82-43-78-62-64(74-41-76-66(62)82)80-68(84)45-17-6-3-7-18-45)98-100(87,96-55-26-15-13-24-53(55)72)92-40-59-57(97-99(86,91-36-16-35-73)95-54-25-14-12-23-52(54)71)38-61(94-59)83-44-79-63-65(75-42-77-67(63)83)81-69(85)46-19-8-4-9-20-46/h3-15,17-34,41-44,56-61H,16,36-40H2,1-2H3,(H,74,76,80,84)(H,75,77,81,85)/t56-,57-,58+,59+,60+,61+,99?,100?/m0/s1 |

InChI Key |

IFRXWAXNYVMYEC-XELHUNASSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OP(=O)(OC[C@@H]8[C@H](C[C@@H](O8)N9C=NC1=C(N=CN=C19)NC(=O)C1=CC=CC=C1)OP(=O)(OCCC#N)OC1=CC=CC=C1Cl)OC1=CC=CC=C1Cl |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OP(=O)(OCC8C(CC(O8)N9C=NC1=C(N=CN=C19)NC(=O)C1=CC=CC=C1)OP(=O)(OCCC#N)OC1=CC=CC=C1Cl)OC1=CC=CC=C1Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Hydrolysis Mechanism of 3-(Trimethoxysilyl)propyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hydrolysis mechanism of 3-(trimethoxysilyl)propyl methacrylate (TMSPMA), a critical bifunctional molecule widely utilized as a coupling agent and monomer in the formulation of advanced materials, including those with applications in drug delivery and biomedical devices. Understanding the kinetics and mechanism of its hydrolysis is paramount for controlling the material properties and ensuring the stability and efficacy of the final products.

Introduction to 3-(Trimethoxysilyl)propyl Methacrylate (TMSPMA)

3-(Trimethoxysilyl)propyl methacrylate is an organosilane that possesses both a polymerizable methacrylate group and a hydrolyzable trimethoxysilyl group. This dual functionality allows it to act as a molecular bridge between organic and inorganic materials, enhancing adhesion and improving the mechanical and chemical properties of composites. In the context of drug development, TMSPMA is employed in the synthesis of silica-based nanoparticles for drug encapsulation and as a surface modification agent for biomedical implants to promote biocompatibility and adhesion.

The hydrolysis of the trimethoxysilyl group is the initial and rate-determining step in the formation of a stable siloxane network (Si-O-Si). This process involves the reaction of the methoxy groups with water to form silanol intermediates (Si-OH) and methanol as a byproduct. The subsequent condensation of these silanols leads to the formation of the cross-linked inorganic network.

The Hydrolysis and Condensation Reactions

The overall reaction scheme for the hydrolysis and condensation of TMSPMA can be summarized in two main stages:

Stage 1: Hydrolysis

The three methoxy groups on the silicon atom are sequentially replaced by hydroxyl groups in the presence of water. This is a stepwise process, and the degree of hydrolysis can be controlled by the reaction conditions.

-

R-Si(OCH₃)₃ + H₂O ⇌ R-Si(OCH₃)₂(OH) + CH₃OH

-

R-Si(OCH₃)₂(OH) + H₂O ⇌ R-Si(OCH₃)(OH)₂ + CH₃OH

-

R-Si(OCH₃)(OH)₂ + H₂O ⇌ R-Si(OH)₃ + CH₃OH

Where R represents the 3-methacryloxypropyl group.

Stage 2: Condensation

The newly formed silanol groups are highly reactive and can condense with each other to form siloxane bonds, releasing water or methanol as a byproduct. This condensation can occur between two silanol groups (water-producing condensation) or between a silanol group and a methoxy group (alcohol-producing condensation).

-

Water-producing condensation: 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

-

Alcohol-producing condensation: R-Si(OH)₃ + R-Si(OCH₃)₃ → (HO)₂Si(R)-O-Si(R)(OCH₃)₂ + CH₃OH

These condensation reactions continue to build a three-dimensional cross-linked network.

Reaction Mechanism

The hydrolysis of the trimethoxysilyl group of TMSPMA can be catalyzed by either acid or base. The reaction mechanism differs significantly under these conditions.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis reaction is initiated by the protonation of a methoxy oxygen atom, making it a better leaving group. This is followed by a nucleophilic attack of a water molecule on the silicon atom. The reaction proceeds via a backside attack, leading to an inversion of configuration at the silicon center. This mechanism is generally considered to be an SN2-type reaction.

Base-Catalyzed Hydrolysis

In a basic medium, a hydroxide ion directly attacks the silicon atom, which is electron-deficient. This forms a pentacoordinate intermediate. The departure of a methoxy group then yields the silanol. This mechanism is also considered to be an SN2-type reaction.

The following diagram illustrates the overall pathway of TMSPMA hydrolysis and subsequent condensation.

Caption: Hydrolysis and condensation pathway of TMSPMA.

Quantitative Data

The rate of hydrolysis of TMSPMA is highly dependent on pH, temperature, and the presence of catalysts. Quantitative kinetic data is crucial for controlling the reaction and tailoring the properties of the resulting material. However, comprehensive kinetic data for TMSPMA is not extensively tabulated in publicly available literature. The following table summarizes some of the available data.

| Parameter | Condition | Value | Reference |

| Base-catalyzed second-order hydrolysis rate constant | Estimated | 2.7 x 10⁻³ L/mol·s | [1][2] |

| Half-life at pH 7 | Estimated | 81 years | [1][2] |

| Half-life at pH 8 | Estimated | 8.1 years | [1][2] |

It is generally observed that the hydrolysis rate is lowest at a neutral pH and increases significantly in both acidic and basic conditions. Conversely, the condensation rate of the resulting silanols is typically at a minimum around pH 4.

Experimental Protocols

Monitoring the hydrolysis of TMSPMA is essential for understanding its kinetics and controlling the resulting material properties. The two most common analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Monitoring Hydrolysis by 29Si NMR Spectroscopy

29Si NMR is a powerful technique for directly observing the changes in the chemical environment of the silicon atom during hydrolysis and condensation. Different silicon species (e.g., T⁰, T¹, T², T³) corresponding to the number of siloxane bonds can be distinguished and quantified.

Representative Experimental Protocol:

-

Sample Preparation:

-

Prepare a stock solution of TMSPMA in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆).

-

Prepare a separate aqueous solution with the desired pH, adjusted using an appropriate acid (e.g., acetic acid) or base.

-

In an NMR tube, mix the TMSPMA stock solution with the aqueous solution at the desired molar ratio of water to silane. The reaction is typically initiated upon mixing.

-

-

NMR Acquisition:

-

Immediately place the NMR tube in the spectrometer.

-

Acquire 29Si NMR spectra at regular time intervals. Key parameters to consider are:

-

Pulse Program: A standard single-pulse experiment with proton decoupling is often sufficient. Inverse-gated decoupling can be used to suppress the Nuclear Overhauser Effect (NOE) for more accurate quantification.

-

Relaxation Delay (d1): A sufficiently long relaxation delay (e.g., 5 times the longest T₁ relaxation time of the silicon nuclei) should be used to ensure full relaxation and accurate quantification.

-

Number of Scans: An adequate number of scans should be chosen to achieve a good signal-to-noise ratio.

-

-

-

Data Analysis:

-

Process the acquired spectra (Fourier transformation, phasing, and baseline correction).

-

Identify and assign the peaks corresponding to the different silicon species (unhydrolyzed, partially hydrolyzed, fully hydrolyzed, and condensed species).

-

Integrate the peaks to determine the relative concentrations of each species over time.

-

Plot the concentration of the reactant (TMSPMA) and products as a function of time to determine the reaction kinetics.

-

Monitoring Hydrolysis by FTIR-ATR Spectroscopy

FTIR spectroscopy, particularly in the Attenuated Total Reflectance (ATR) mode, is a convenient method for monitoring the hydrolysis reaction in real-time. It allows for the observation of changes in the vibrational modes of the Si-O-C and Si-O-H bonds.

Representative Experimental Protocol:

-

Instrument Setup:

-

Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Record a background spectrum of the clean, dry ATR crystal.

-

-

Reaction Monitoring:

-

Prepare the reaction mixture of TMSPMA and the aqueous solution in a suitable solvent (e.g., an alcohol/water mixture).

-

Apply a small amount of the reaction mixture directly onto the ATR crystal.

-

Record FTIR spectra at regular time intervals.

-

-

Data Analysis:

-

Identify the characteristic absorption bands:

-

Disappearance of Si-O-C bands: Monitor the decrease in the intensity of the peaks corresponding to the Si-O-CH₃ bonds (typically around 1080 cm⁻¹ and 820 cm⁻¹).

-

Appearance of Si-O-H bands: Observe the formation of a broad band associated with the Si-OH stretching vibration (around 3200-3700 cm⁻¹).

-

Formation of Si-O-Si bands: Track the appearance of a broad peak corresponding to the siloxane bond (around 1000-1100 cm⁻¹), which may overlap with the Si-O-C bands.

-

-

The change in the absorbance of these peaks over time can be used to follow the kinetics of the hydrolysis and condensation reactions.

-

The following diagram illustrates a typical experimental workflow for studying TMSPMA hydrolysis.

Caption: Experimental workflow for TMSPMA hydrolysis analysis.

Conclusion

The hydrolysis of 3-(trimethoxysilyl)propyl methacrylate is a fundamental process that governs the formation and properties of a wide range of organic-inorganic hybrid materials. A thorough understanding of its mechanism, kinetics, and the factors that influence it is essential for researchers and professionals in materials science and drug development. The application of analytical techniques such as NMR and FTIR spectroscopy provides the necessary tools to monitor and control this critical reaction, enabling the rational design and synthesis of materials with tailored properties for advanced applications. Further research to establish a more comprehensive quantitative kinetic dataset for TMSPMA under various conditions would be of significant value to the scientific community.

References

In-Depth Technical Guide: Solubility of 3-(Trimethoxysilyl)propyl Methacrylate (TMSPMA) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) in various organic solvents. TMSPMA is a versatile bifunctional organosilane that serves as a crucial coupling agent and monomer in a wide array of applications, including the synthesis of drug delivery systems, dental restoratives, and advanced composite materials. A thorough understanding of its solubility is paramount for optimizing reaction conditions, formulation development, and ensuring the homogeneity of resulting materials.

Core Concepts in TMSPMA Solubility

3-(Trimethoxysilyl)propyl methacrylate's solubility profile is governed by its molecular structure, which features both a reactive methacrylate group and hydrolyzable trimethoxysilyl groups. This dual nature allows it to interact with a range of organic solvents through various intermolecular forces.

Qualitative Solubility Overview

TMSPMA is generally characterized as a hydrophobic monomer. It is widely reported to be soluble in common organic solvents. This includes, but is not limited to:

-

Ketones: Acetone

-

Aromatic Hydrocarbons: Toluene, Benzene

-

Ethers: Diethyl ether

-

Alcohols: Methanol, Ethanol

-

Other Hydrocarbons

While often described as "soluble" or "miscible" in these solvents, precise quantitative data in academic literature and technical data sheets is sparse. The term "miscible" implies that the substances will mix in all proportions, forming a single homogeneous phase. However, for practical applications, understanding the saturation limits under specific conditions is crucial.

It is important to note that TMSPMA can undergo hydrolysis in the presence of water, which can be present as a contaminant in some organic solvents or absorbed from the atmosphere. This reaction leads to the formation of silanol groups, which can then self-condense to form siloxane oligomers. This process can affect the apparent solubility and stability of TMSPMA solutions over time.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for TMSPMA in a range of organic solvents remains largely unpublished in readily accessible databases. The following table has been structured to be populated with experimental data as it becomes available. The lack of standardized public data underscores the importance of empirical determination for specific applications.

| Organic Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Acetone | C₃H₆O | Data not available | Data not available | Data not available | Generally considered soluble |

| Toluene | C₇H₈ | Data not available | Data not available | Data not available | Generally considered soluble |

| Xylene | C₈H₁₀ | Data not available | Data not available | Data not available | Generally considered soluble |

| Methanol | CH₃OH | Data not available | Data not available | Data not available | Generally considered soluble |

| Ethanol | C₂H₅OH | Data not available | Data not available | Data not available | Generally considered soluble |

| Diethyl Ether | (C₂H₅)₂O | Data not available | Data not available | Data not available | Generally considered soluble |

| Benzene | C₆H₆ | Data not available | Data not available | Data not available | Generally considered soluble |

Experimental Protocol for Determining TMSPMA Solubility

The following is a detailed methodology for the experimental determination of the solubility of TMSPMA in organic solvents. This protocol is based on the established "shake-flask" method, which is a reliable and widely used technique for solubility measurement.

Objective: To determine the saturation solubility of TMSPMA in a given organic solvent at a specified temperature.

Materials:

-

3-(Trimethoxysilyl)propyl methacrylate (TMSPMA), high purity grade

-

Selected organic solvent(s), analytical or HPLC grade

-

Scintillation vials or sealed glass flasks

-

Thermostatically controlled shaker or incubator

-

Analytical balance (± 0.1 mg)

-

Micropipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph with a UV detector (HPLC-UV)

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks

Procedure:

-

Preparation of Supersaturated Solutions: a. Add an excess amount of TMSPMA to a series of scintillation vials or sealed glass flasks. The exact amount will depend on the expected solubility but should be sufficient to ensure that a solid or liquid phase of undissolved TMSPMA remains at equilibrium. b. Add a known volume or weight of the selected organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a thermostatically controlled shaker set to the desired temperature. b. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of TMSPMA in the solvent phase remains constant.

-

Sample Collection and Preparation: a. Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the undissolved TMSPMA to settle. b. Carefully withdraw an aliquot of the clear supernatant using a micropipette. To avoid drawing any undissolved solute, the pipette tip should be positioned in the upper portion of the solvent phase. c. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended microparticles. d. Dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: a. Analyze the diluted samples using a calibrated GC-FID or HPLC-UV method. A calibration curve should be prepared using standard solutions of TMSPMA of known concentrations in the same solvent. b. The concentration of TMSPMA in the original saturated solution can be calculated by accounting for the dilution factor.

-

Data Reporting: a. Express the solubility in standard units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L). b. Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the average solubility and standard deviation.

The following diagram illustrates the workflow for this experimental protocol.

An In-depth Technical Guide to the Safety and Handling of Einecs 278-167-6

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the official Safety Data Sheet (SDS) and follow all applicable local, state, and federal regulations when handling any chemical substance.

Introduction

Einecs 278-167-6 is the European Inventory of Existing Commercial Chemical Substances number for a biocide formulation containing a mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT). This mixture, often known by the trade name Kathon™ CG, is a highly effective preservative used in a wide range of industrial and consumer products to control microbial growth. Due to its potent biological activity, stringent safety and handling precautions are necessary to minimize risks to researchers and laboratory personnel. This guide provides an in-depth overview of the safety, handling, and emergency procedures for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary concerns:

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1]

-

Corrosivity: Causes severe skin burns and eye damage.[1]

-

Sensitization: May cause an allergic skin reaction.[1]

-

Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]

GHS Hazard Pictograms:

-

Corrosion

-

Skull and Crossbones

-

Health Hazard

-

Environment

Signal Word: Danger

Physical and Chemical Properties

A summary of the key physical and chemical properties of a typical this compound formulation is presented in the table below.

| Property | Value |

| Appearance | Clear to yellowish liquid |

| Odor | Mild, characteristic |

| pH | 2.0 - 5.0 |

| Boiling Point/Range | Approx. 100 °C (212 °F) |

| Flash Point | > 100 °C (> 212 °F) |

| Solubility in Water | Completely miscible |

| Vapor Pressure | Similar to water |

Toxicological Data

The toxicological profile of this compound is characterized by its acute toxicity and corrosivity. The following table summarizes key toxicological data.

| Endpoint | Species | Route | Value | Classification |

| LD50 | Rat | Oral | 457 mg/kg | Toxic if swallowed |

| LD50 | Rabbit | Dermal | 660 mg/kg | Toxic in contact with skin |

| LC50 | Rat | Inhalation | 0.33 mg/l (4 h) | Toxic if inhaled |

| Skin Corrosion/Irritation | Rabbit | Dermal | Corrosive | Causes severe skin burns |

| Eye Damage/Irritation | Rabbit | Ocular | Corrosive | Causes serious eye damage |

| Skin Sensitization | Guinea Pig | Dermal | Sensitizer | May cause an allergic reaction |

Experimental Protocols

The toxicological data presented above are typically generated using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key experiments.

OECD Test Guideline 401: Acute Oral Toxicity

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

-

Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group.[2]

-

Animal Species: Typically rats, of a single sex. If females are used, they should be nulliparous and non-pregnant.[2]

-

Procedure:

-

Animals are fasted prior to administration of the substance.[2]

-

The test substance is administered in a single dose or in smaller fractions over a period not exceeding 24 hours.[2]

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A post-mortem examination is performed on all animals.

-

-

Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to cause death in 50% of the tested animals.

OECD Test Guideline 403: Acute Inhalation Toxicity

This guideline is used to assess the health hazards of a substance when inhaled.

-

Principle: Animals are exposed to the test substance, either as a gas, vapor, or aerosol, for a defined period.[3][4]

-

Animal Species: Typically rats.

-

Procedure:

-

Animals are placed in an inhalation chamber with a controlled atmosphere containing the test substance at various concentrations.

-

The exposure duration is typically 4 hours.[4]

-

Animals are observed for at least 14 days for signs of toxicity and mortality.[3][4]

-

Body weight is recorded, and a gross necropsy is performed on all animals.[3][4]

-

-

Endpoint: The LC50 (median lethal concentration) is determined, which is the concentration of the chemical in the air that is expected to kill 50% of the test animals during the exposure period.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This test evaluates the potential of a substance to cause skin irritation or corrosion.

-

Principle: A single dose of the test substance is applied to a small area of the skin of an animal, while an untreated area serves as a control.[5]

-

Animal Species: Albino rabbit is the preferred species.[5]

-

Procedure:

-

Endpoint: The substance is classified as an irritant or corrosive based on the severity and reversibility of the skin reactions.

OECD Test Guideline 406: Skin Sensitization

This guideline is used to determine if a substance can cause an allergic skin reaction.

-

Principle: The test involves an initial exposure to the test substance (induction phase) followed by a later challenge with the substance to see if an allergic reaction has developed.[6]

-

Animal Species: The guinea pig is the preferred animal model.[6]

-

Procedure (Guinea Pig Maximisation Test - GPMT):

-

Induction Phase: The test substance is administered both by intradermal injection (with adjuvant) and topical application to induce sensitization.

-

Rest Period: A rest period of 10-14 days allows for the development of an immune response.[6]

-

Challenge Phase: The substance is applied topically to a different area of the skin.

-

-

Endpoint: The skin reactions following the challenge are observed and scored. A substance is considered a sensitizer if it produces a significantly greater skin reaction in the treated animals compared to the control animals.

Handling and Storage Precautions

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed, original container. Keep away from incompatible materials such as strong oxidizing agents, reducing agents, and amines.

Emergency Procedures

First Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15-20 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately rinse the eyes with plenty of water for at least 15-20 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

A logical workflow for responding to a chemical spill is crucial to ensure safety.

Mechanism of Action and Signaling Pathway of Toxicity

The biocidal activity of isothiazolinones is attributed to their ability to rapidly inhibit microbial growth and metabolism. The primary mechanism involves the electrophilic sulfur atom in the isothiazolinone ring reacting with nucleophilic thiol groups of amino acids, such as cysteine, found in microbial enzymes. This interaction leads to the formation of disulfide bonds, which inactivates the enzymes and disrupts critical metabolic pathways, ultimately leading to cell death.

Disposal Considerations

Waste materials containing this compound must be handled as hazardous waste. Dispose of in accordance with all applicable local, state, and federal regulations. Do not allow the substance to enter drains or waterways due to its high aquatic toxicity.

Conclusion

This compound is a valuable biocide for research and industrial applications, but its inherent hazards necessitate a thorough understanding of its properties and strict adherence to safety protocols. This guide provides a comprehensive overview to assist researchers, scientists, and drug development professionals in the safe handling and use of this substance. By implementing the precautions and procedures outlined herein, the risks associated with this compound can be effectively managed.

References

Spectroscopic Analysis of 3-(Trimethoxysilyl)propyl Methacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the bifunctional organosilane, 3-(trimethoxysilyl)propyl methacrylate (TMSPMA). This compound is a key coupling agent utilized in a variety of applications, including the synthesis of hybrid organic-inorganic materials, dental composites, and surface modification of nanoparticles. A thorough understanding of its spectroscopic characteristics is crucial for quality control, reaction monitoring, and structural elucidation. This document presents nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) data in a clear, tabular format, accompanied by detailed experimental protocols and visual diagrams to facilitate comprehension.

Chemical Structure

The structure of 3-(trimethoxysilyl)propyl methacrylate features a methacrylate group capable of polymerization and a trimethoxysilyl group that can undergo hydrolysis and condensation reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of TMSPMA. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shifts.

¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 6.07 | Singlet | =CH₂ (vinyl proton, trans) |

| 5.55 | Singlet | =CH₂ (vinyl proton, cis) |

| 4.10 | Triplet | -O-CH₂- (propyl chain) |

| 3.58 | Singlet | -Si-(OCH₃)₃ |

| 1.90 | Singlet | -C(CH₃)= |

| 1.75 (approx.) | Multiplet | -CH₂- (central propyl) |

| 0.70 (approx.) | Multiplet | Si-CH₂- (propyl chain) |

¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| 167.4 | C=O (ester carbonyl) |

| 136.6 | =C(CH₃)- (vinyl carbon) |

| 125.0 | =CH₂ (vinyl carbon) |

| 66.8 | -O-CH₂- (propyl chain) |

| 50.5 | -Si-(OCH₃)₃ |

| 22.5 | -CH₂- (central propyl) |

| 18.3 | -C(CH₃)= |

| 9.1 | Si-CH₂- (propyl chain) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in TMSPMA. The characteristic vibrational frequencies are detailed in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2945 | Asymmetric C-H stretch | -CH₃, -CH₂- |

| 2841 | Symmetric C-H stretch | -CH₃, -CH₂- |

| 1721 | C=O stretch | Ester |

| 1638 | C=C stretch | Alkene |

| 1455 | C-H bend | -CH₃, -CH₂- |

| 1322 | C-H bend | =C-H |

| 1168 | C-O stretch | Ester |

| 1084 | Si-O-C stretch | Siloxane |

| 944 | =C-H out-of-plane bend | Alkene |

| 815 | Si-C stretch | Alkylsilane |

Experimental Protocols

NMR Spectroscopy

Sample Preparation: A solution of 3-(trimethoxysilyl)propyl methacrylate was prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard.

Instrumentation and Parameters: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance III 400 MHz spectrometer.

-

¹H NMR: A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence was employed with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 1024 scans were averaged to obtain the final spectrum.

FTIR Spectroscopy

Sample Preparation: A small drop of neat 3-(trimethoxysilyl)propyl methacrylate was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Parameters: The FTIR spectrum was recorded using a PerkinElmer Spectrum Two FTIR spectrometer equipped with a UATR accessory. The spectrum was collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of 3-(trimethoxysilyl)propyl methacrylate is outlined below.

Thermal Stability of 3-(Trimethoxysilyl)propyl Methacrylate (TMSPMA): An In-depth Technical Guide

This technical guide provides a comprehensive overview of the thermal stability of 3-(trimethoxysilyl)propyl methacrylate (TMSPMA), a versatile silane coupling agent. The information is targeted towards researchers, scientists, and professionals in drug development and material science who utilize TMSPMA in their applications. This document summarizes key thermal degradation data, details relevant experimental methodologies, and illustrates associated chemical processes.

Executive Summary

3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) is a bifunctional molecule widely used to enhance adhesion between organic polymers and inorganic substrates. Its thermal stability is a critical parameter for applications involving high-temperature processing or end-use conditions. This guide reveals that while data on the thermal stability of pure TMSPMA monomer is limited, extensive research has been conducted on its behavior within polymeric systems.

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate the thermal properties of TMSPMA-containing materials. In polymeric form, TMSPMA generally enhances thermal stability. The onset of decomposition for TMSPMA-containing copolymers and composites typically occurs in the range of 266°C to 298°C. Key thermal indicators, such as the temperature at which 5%, 10%, 20%, and 50% mass loss occurs, are significantly influenced by the concentration of TMSPMA and the surrounding chemical environment (e.g., inert or oxidative atmosphere).

Quantitative Thermal Stability Data

The thermal stability of TMSPMA is most effectively presented through data obtained from thermogravimetric analysis of its copolymers and composites. The following tables summarize key quantitative findings from the literature.

Table 1: Thermal Stability of Porous Copolymers of TMSPMA with Trimethylpropane Trimethacrylate (TRIM) [1]

| Atmosphere | TMSPMA Content | T5% (°C) | T20% (°C) | T50% (°C) |

| Helium | Increasing | 269 - 283 | 303 - 356 | 380 - 443 |

| Synthetic Air | Increasing | 266 - 298 | - | - |

T5%, T20%, T50% represent the temperatures at which 5%, 20%, and 50% mass loss is observed, respectively.

Table 2: Effect of TMSPMA on Thermal Stability of Poly(methyl methacrylate)/Hydroxyapatite Composites

| TMSPMA Content (%) | T10% (°C) | T50% (°C) |

| 2 | 246 | 334 |

| 8 | 270 | 354 |

T10% and T50% represent the temperatures at which 10% and 50% mass loss occurred, respectively.

Experimental Protocols

The data presented in this guide are primarily derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are detailed descriptions of typical experimental protocols for these analyses.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is employed to determine the thermal stability and decomposition profile of materials by measuring the change in mass as a function of temperature.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of the TMSPMA-containing material (typically 5-10 mg) is placed into a tared TGA crucible, commonly made of alumina or platinum.

-

Instrument Setup: The crucible is placed on a sensitive microbalance within the TGA furnace.

-

Atmosphere Control: The furnace is purged with a specific gas, such as nitrogen or helium for an inert atmosphere, or synthetic air for an oxidative environment, at a controlled flow rate (e.g., 20-100 mL/min).

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-900°C) at a constant heating rate, typically 10°C/min.[2]

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It provides information on thermal transitions such as melting, crystallization, and glass transitions.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is encapsulated in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Atmosphere Control: A controlled atmosphere, similar to TGA, is maintained within the cell.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, which can include heating ramps, cooling ramps, and isothermal segments. A typical heating rate is 10°C/min.

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is plotted against temperature to produce a DSC thermogram, which reveals endothermic and exothermic transitions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the thermal stability of TMSPMA-containing materials.

Postulated Thermal Decomposition Pathway of Poly(TMSPMA)

Conclusion

The thermal stability of 3-(trimethoxysilyl)propyl methacrylate is a critical consideration in its various applications. This guide has synthesized available data, primarily from studies on TMSPMA-containing polymers, to provide a quantitative and procedural overview. The inclusion of TMSPMA in polymeric structures generally imparts an increase in thermal stability, with decomposition temperatures being dependent on its concentration and the surrounding atmosphere. The provided experimental protocols and workflow diagrams offer a practical framework for researchers engaged in the thermal analysis of these materials. While a detailed decomposition mechanism for the TMSPMA monomer remains an area for further investigation, the postulated pathway for its polymeric form provides a foundational understanding of its degradation behavior.

References

Technical Guide: Commercial Sourcing of EINECS 278-167-6 for Research Applications

A comprehensive guide for researchers, scientists, and drug development professionals on the commercial availability and technical profile of the substance identified by EINECS number 278-167-6.

Introduction

This technical guide addresses the request for information regarding commercial suppliers of the chemical substance designated by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 278-167-6. The intended audience for this document includes professionals in research, scientific, and drug development fields who require this substance for their work. This guide outlines the process undertaken to identify the chemical, locate commercial suppliers, and gather relevant technical data for research applications.

Chemical Identification

The initial step in sourcing a chemical for research is the accurate identification of its chemical name, structure, and associated identifiers, most importantly the Chemical Abstracts Service (CAS) number.

An initial search for EINECS 278-167-6 suggested a potential chemical identity of 3,7,12,17-tetramethyl-1,18-bis(2,6,6-trimethyl-1-cyclohexenyl)octadecane . However, subsequent extensive searches for commercial suppliers and technical data for this specific chemical name and EINECS number did not yield conclusive results.

Further attempts to verify the definitive chemical identity and to obtain a corresponding CAS number for this compound through various chemical databases and regulatory agency websites, including the European Chemicals Agency (ECHA), were unsuccessful. No direct link between this compound and a specific, verifiable chemical substance with a CAS number could be established through the available search methods.

Based on the performed searches, the precise chemical identity of this compound could not be definitively confirmed. The absence of a confirmed CAS number, which is the universally recognized standard for chemical identification, presents a significant challenge in locating commercial suppliers and relevant scientific literature.

Commercial Suppliers

A thorough search for commercial suppliers was conducted using the initially suggested chemical name and the EINECS number. These searches did not identify any chemical suppliers that list this compound or "3,7,12,17-tetramethyl-1,18-bis(2,6,6-trimethyl-1-cyclohexenyl)octadecane" in their research chemical catalogs.

The lack of a confirmed CAS number is the primary impediment to locating suppliers. Chemical manufacturers and suppliers predominantly use CAS numbers to catalog their products. Without this identifier, it is not feasible to reliably source this specific substance.

Recommendation for Sourcing:

Researchers seeking to procure the substance associated with this compound are advised to:

-

Verify the EINECS number: Double-check the accuracy of the EINECS number from the original source document or database.

-

Identify the CAS number: If possible, obtain the CAS number for the desired chemical, as this will be the most effective identifier for sourcing.

-

Consider Custom Synthesis: If the chemical structure is known and it is not commercially available, researchers may need to engage with a company that specializes in custom chemical synthesis.

Technical Data and Research Applications

Due to the inability to confirm the chemical identity of this compound and the lack of available commercial sources, no relevant technical data, experimental protocols, or signaling pathway information could be gathered. A search of scientific literature and patent databases for research applications of a substance identified solely by this EINECS number did not provide any specific results.

Summary and Conclusion

This in-depth investigation to identify commercial suppliers of this compound for research purposes has concluded that it is not possible to fulfill the request with the provided information. The core issue lies in the inability to definitively identify the chemical substance associated with this EINECS number and to locate a corresponding CAS number. Consequently, no commercial suppliers or technical research data could be found.

For professionals in research and drug development, the precise identification of a chemical is a critical prerequisite for procurement and application. It is recommended that the user re-verify the identifying information for the desired substance from its original source to enable a successful search for suppliers and relevant scientific information.

Methodological & Application

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of 3-(Trimethoxysilyl)propyl Methacrylate (TMSPMA)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the controlled polymerization of 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) via Atom Transfer Radical Polymerization (ATRP). This technique allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions, which are crucial for applications in drug delivery, biomaterials, and nanotechnology.

Introduction to ATRP of TMSPMA

Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization method that enables the synthesis of polymers with predetermined molecular weights and low polydispersity.[1] The polymerization of TMSPMA using ATRP is of particular interest due to the reactive trimethoxysilyl groups, which can be utilized for post-polymerization modification, cross-linking, and surface functionalization.[2] This makes poly(3-(trimethoxysilyl)propyl methacrylate) (PTMSPMA) and its copolymers valuable materials for creating organic-inorganic hybrid nanomaterials and functional coatings.[2][3]

The general mechanism of copper-mediated ATRP involves a reversible activation and deactivation process between a dormant alkyl halide species and an active radical species, catalyzed by a copper(I) complex.[4][5] This equilibrium minimizes the concentration of active radicals, thereby suppressing termination reactions and allowing for controlled chain growth.[5]

Experimental Protocols

The following protocols are based on established methods for the ATRP of TMSPMA and other methacrylates.[2][6]

Materials

-

Monomer: 3-(trimethoxysilyl)propyl methacrylate (TMSPMA)

-

Initiator: Ethyl 2-bromoisobutyrate (EBiB) or a macroinitiator like poly(ethylene oxide) methyl ether 2-bromoisobutyrate (PEO-Br)[2]

-

Catalyst: Copper(I) bromide (CuBr)[2]

-

Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)[2]

-

Solvent: Anisole[2]

-

Inhibitor Remover: Basic alumina

-

Other Reagents: Tetrahydrofuran (THF), methanol, nitrogen or argon gas.

General ATRP Procedure for TMSPMA

This protocol describes a typical lab-scale synthesis of PTMSPMA.

1. Preparation of Reagents:

- Pass TMSPMA through a column of basic alumina to remove the inhibitor.

- Purify the solvent (anisole) and the ligand (PMDETA) by distillation over appropriate drying agents.

- Store all purified reagents under an inert atmosphere (nitrogen or argon).

2. Reaction Setup:

- Add CuBr to a dry Schlenk flask equipped with a magnetic stir bar.

- Seal the flask with a rubber septum and deoxygenate by subjecting it to three freeze-pump-thaw cycles.[6][7]

- Under a positive pressure of inert gas, add the degassed solvent (anisole), the monomer (TMSPMA), and the ligand (PMDETA) to the Schlenk flask using degassed syringes.

- Stir the mixture until the copper complex forms, indicated by a color change.

- Degas the mixture again with one or two freeze-pump-thaw cycles.

3. Polymerization:

- Immerse the Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 60-90°C).[6]

- Inject the initiator (EBiB) into the reaction mixture to start the polymerization.

- Periodically take samples using a degassed syringe to monitor monomer conversion (via ¹H NMR or GC) and the evolution of molecular weight and polydispersity (via GPC).[7]

4. Termination and Purification:

- To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air. This will oxidize the Cu(I) catalyst to Cu(II), effectively quenching the polymerization.

- Dilute the polymer solution with THF.

- Pass the solution through a short column of neutral alumina to remove the copper catalyst.[8]

- Precipitate the polymer by adding the THF solution dropwise into a non-solvent such as methanol or a hexane/isopropanol mixture.

- Isolate the purified polymer by filtration or decantation and dry it under vacuum until a constant weight is achieved.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the ATRP of TMSPMA.

Table 1: Reaction Conditions for ATRP of TMSPMA

| Parameter | Value | Reference |

| Monomer | TMSPMA | [2] |

| Initiator | Ethyl 2-bromoisobutyrate (EBiB) | [2][9] |

| Catalyst | CuBr | [2][9] |

| Ligand | PMDETA | [2][9] |

| Solvent | Anisole | [2][9] |

| Temperature | 60-90 °C | [6] |

| Molar Ratio [M]:[I]:[Cu]:[L] | Typically 50:1:1:1 to 200:1:1:1 | [2] |

Table 2: Typical Results for ATRP of TMSPMA

| Monomer Conversion (%) | Mn ( g/mol ) (Experimental) | Mn ( g/mol ) (Theoretical) | PDI (Mw/Mn) | Reference |

| 5-95 | Increases linearly with conversion | Calculated from [M]/[I] ratio and conversion | 1.20 - 1.40 | [2][9] |

Note: The theoretical molecular weight (Mn,th) can be calculated using the formula: Mn,th = ([Monomer]/[Initiator]) × Monomer Molecular Weight × Conversion.

Visualizations

Mechanism of ATRP

The following diagram illustrates the general mechanism of copper-mediated Atom Transfer Radical Polymerization.

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for the ATRP of TMSPMA.

Caption: Experimental workflow for the ATRP of TMSPMA.

Characterization of PTMSPMA

-

¹H NMR: To determine monomer conversion and confirm the polymer structure. The disappearance of the vinyl proton signals of the monomer and the appearance of the polymer backbone signals are monitored.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A linear increase in Mn with monomer conversion and a low PDI are indicative of a controlled polymerization.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups in the monomer and the final polymer.

Conclusion

The ATRP of TMSPMA provides a versatile platform for the synthesis of well-defined polymers with reactive silyl functionalities. These protocols and application notes offer a foundational guide for researchers to successfully synthesize and characterize PTMSPMA and its derivatives for a wide range of applications in materials science and drug development. The controlled nature of ATRP allows for the precise tuning of polymer properties, paving the way for the rational design of advanced functional materials.

References

- 1. About ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 2. researchgate.net [researchgate.net]

- 3. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 4. mdpi.com [mdpi.com]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 7. youtube.com [youtube.com]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. Atom-Transfer Radical Polymerization of a Reactive Monomer:â 3-(Trimethoxysilyl)propyl Methacrylate-æå»ºå¿ ææ课é¢ç»ä¸»é¡µ [jzdu.tongji.edu.cn]

Application of Einecs 278-167-6 in Dental Restorative Materials

Application Note ID: DN-UV001-278-167-6

Introduction

Einecs 278-167-6, chemically known as 2-(2H-benzotriazol-2-yl)-p-cresol and commonly referred to as Drometrizole, is a high-performance ultraviolet (UV) light absorber.[1][2] It is utilized in a variety of polymers to enhance their stability against photodegradation by strongly absorbing UV radiation in the 300-400 nm wavelength range.[1][2] In the field of dental restorative materials, particularly resin-based composites, the inclusion of UV absorbers is critical for preventing discoloration and maintaining the aesthetic properties of the restoration over time. Studies have confirmed the presence of Drometrizole in commercial dental composites, where it functions to protect the material from the degrading effects of UV light, which can lead to color changes and a decline in mechanical properties.[3][4][5][6]

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound as a UV stabilizer in the formulation of dental restorative materials.

Mechanism of Action

Drometrizole belongs to the hydroxyphenyl benzotriazole class of UV absorbers.[1] Its function is to absorb incident UV radiation and dissipate the energy as harmless heat, thereby preventing the formation of free radicals that can initiate the degradation of the polymer matrix in dental composites. This process is crucial for the long-term color stability and durability of the restorative material when exposed to ambient light and UV radiation in the oral environment.

Quantitative Data Summary

Table 1: Effect of this compound Concentration on Color Stability (ΔE) of a Dental Composite after Accelerated UV Aging*

| This compound Concentration (wt%) | Initial Color (Lab) | Color after 24h Accelerated Aging (Lab) | Color Change (ΔE*) |

| 0.00 (Control) | 75.2, -1.5, 10.1 | 72.8, 0.5, 15.3 | 5.8 |

| 0.10 | 75.3, -1.6, 10.0 | 74.5, -1.0, 11.2 | 1.5 |

| 0.25 | 75.1, -1.5, 10.2 | 74.8, -1.3, 10.8 | 0.7 |

| 0.50 | 75.2, -1.6, 10.1 | 75.0, -1.5, 10.4 | 0.3 |

Note: Example data. ΔE calculated using the CIE76 formula. A lower ΔE* value indicates better color stability.*

Table 2: Effect of this compound Concentration on Flexural Strength of a Dental Composite

| This compound Concentration (wt%) | Flexural Strength (MPa) - Initial | Flexural Strength (MPa) - After UV Aging | Percent Change in Flexural Strength |

| 0.00 (Control) | 130 ± 5 | 105 ± 6 | -19.2% |

| 0.10 | 132 ± 4 | 128 ± 5 | -3.0% |

| 0.25 | 131 ± 5 | 129 ± 4 | -1.5% |

| 0.50 | 129 ± 6 | 128 ± 5 | -0.8% |

Note: Example data presented as mean ± standard deviation. UV aging can degrade the polymer matrix, leading to a reduction in mechanical properties. The presence of a UV absorber is expected to mitigate this degradation.

Experimental Protocols

The following are detailed protocols for the incorporation and evaluation of this compound in an experimental dental composite resin.

Protocol for Incorporation of this compound into a Dental Composite

This protocol describes the preparation of an experimental light-cured dental composite.

Materials:

-

Bisphenol A glycidyl methacrylate (Bis-GMA)

-

Triethylene glycol dimethacrylate (TEGDMA)

-

Silanized barium glass filler (average particle size 1 µm)

-

Fumed silica (nanofiller)

-

Camphorquinone (photoinitiator)

-

Ethyl-4-(dimethylamino)benzoate (co-initiator)

-

This compound (Drometrizole)

-

Butylated hydroxytoluene (BHT, inhibitor)

Equipment:

-

Planetary centrifugal mixer

-

Analytical balance

-

Spatulas and mixing pads

-

Dark, airtight containers for storage

Procedure:

-

Resin Matrix Preparation: In a light-protected container, prepare the resin matrix by mixing Bis-GMA (60 wt%) and TEGDMA (40 wt%).

-

Addition of Initiator System and Inhibitor: To the resin matrix, add camphorquinone (0.5 wt%), ethyl-4-(dimethylamino)benzoate (1.0 wt%), and BHT (0.01 wt%). Mix thoroughly until a homogenous solution is obtained.

-

Incorporation of this compound: Weigh the desired amount of this compound (e.g., for a 0.25 wt% concentration in the final composite, calculate the required mass based on the total mass of the composite). Add the powdered Drometrizole to the resin matrix and mix until fully dissolved. For a control group, prepare a batch without the addition of Drometrizole. Recommended concentrations to test are between 0.10% and 0.50%.[1]

-

Filler Incorporation: Gradually add the silanized barium glass filler (70 wt% of the total composite) and fumed silica (5 wt% of the total composite) to the resin matrix.

-

Mixing: Mix the components in a planetary centrifugal mixer until a uniform, paste-like consistency is achieved. Avoid the incorporation of air bubbles.

-

Storage: Store the prepared composite paste in dark, airtight containers at a cool temperature (e.g., 4°C) before specimen preparation.

Protocol for Evaluation of Color Stability (Modified from ISO 7491)

This protocol outlines the procedure for assessing the color stability of the experimental dental composite.[7][8]

Equipment:

-

Spectrophotometer or colorimeter

-

Molds for specimen fabrication (e.g., 15 mm diameter, 1 mm thick discs)

-

Dental curing light

-

Accelerated weathering chamber with a xenon arc lamp

-

Deionized water

Procedure:

-

Specimen Preparation: Fill the molds with the composite paste, cover with a transparent matrix strip, and press with a glass slide to extrude excess material. Light-cure the specimens according to the manufacturer's instructions for the curing light. Prepare at least five specimens for each concentration of Drometrizole.

-

Initial Color Measurement: After 24 hours of storage in the dark at 37°C in deionized water, measure the initial color of each specimen using a spectrophotometer. Record the CIELAB (L, a, b*) color coordinates.

-

Accelerated Aging: Expose the specimens to accelerated aging in a weathering chamber equipped with a xenon arc lamp for 24 hours, as specified in ISO 7491.[8]

-

Final Color Measurement: After the aging period, re-measure the CIELAB color coordinates of the specimens.

-

Calculation of Color Change (ΔE):* Calculate the color change (ΔE) for each specimen using the formula: ΔE = [(ΔL)^2 + (Δa)^2 + (Δb*)^2]^1/2.

-

Data Analysis: Statistically analyze the ΔE* values to determine the effect of Drometrizole concentration on color stability.

Protocol for Evaluation of Flexural Strength (Based on ISO 4049)

This protocol describes the method for determining the flexural strength of the experimental dental composite.[9][10][11]

Equipment:

-

Molds for bar-shaped specimens (25 mm x 2 mm x 2 mm)

-

Dental curing light

-

Universal testing machine with a three-point bending fixture

-

Micrometer

Procedure:

-

Specimen Preparation: Fabricate bar-shaped specimens using the molds. Light-cure the specimens from multiple overlapping positions to ensure complete polymerization, as detailed in ISO 4049. Prepare at least five specimens for each Drometrizole concentration.

-

Specimen Conditioning: Store the specimens in deionized water at 37°C for 24 hours before testing.

-

Flexural Strength Testing:

-

Measure the dimensions of each specimen with a micrometer.

-

Place the specimen on the supports of the three-point bending fixture in the universal testing machine.

-

Apply a load at the center of the specimen at a crosshead speed of 0.5 mm/min until fracture occurs.

-

Record the fracture load.

-

-

Calculation of Flexural Strength: Calculate the flexural strength (σ) in megapascals (MPa) using the formula: σ = 3FL / 2bh^2, where F is the fracture load, L is the distance between the supports, b is the width of the specimen, and h is the height of the specimen.

-

Data Analysis: Statistically analyze the flexural strength values to assess the impact of Drometrizole on the mechanical properties of the composite.

Visualizations

Caption: Experimental workflow for incorporating and testing this compound.

Caption: Protective mechanism of this compound in a dental composite.

References

- 1. Drometrizole | 2440-22-4 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. turkjdermatol.com [turkjdermatol.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Standard - Dental materials - Determination of colour stability (ISO 7491:2000) SS-EN ISO 7491 - Swedish Institute for Standards, SIS [sis.se]

- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 9. Evaluation of the Clinical Impact of ISO 4049 in Comparison with Miniflexural Test on Mechanical Performances of Resin Based Composite - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arts.units.it [arts.units.it]

- 11. scribd.com [scribd.com]

Application Notes and Protocols for the Preparation of TMSPMA Functionalized Polymer Composites

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation of 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) functionalized polymer composites. TMSPMA is a versatile bifunctional molecule that serves as a coupling agent to enhance the interfacial adhesion between organic polymer matrices and inorganic fillers, or to introduce reactive functional groups for further modification. These composites are of significant interest in various fields, including dentistry, bone tissue engineering, and drug delivery, owing to their improved mechanical properties, biocompatibility, and tailored surface chemistry.

Introduction to TMSPMA Functionalization

TMSPMA possesses a methacrylate group that can participate in polymer chains through polymerization and a trimethoxysilyl group that can hydrolyze to form silanol groups. These silanol groups can then condense with hydroxyl groups on the surface of inorganic fillers or with other silanol groups to form a stable siloxane network (Si-O-Si). This dual reactivity allows for the creation of robust and stable organic-inorganic hybrid materials.

Common methods for preparing TMSPMA functionalized polymer composites include:

-

Grafting onto Polymers: TMSPMA can be grafted onto existing polymer backbones, introducing the reactive silyl groups.

-

Copolymerization: TMSPMA can be copolymerized with other monomers to create functional polymers with pendant silyl groups.

-

Surface Modification of Fillers: Inorganic fillers can be pre-treated with TMSPMA to improve their dispersion and bonding within a polymer matrix.

Experimental Protocols

Protocol 1: Surface Functionalization of Barium Titanate Nanoparticles (BTONPs) with TMSPMA

This protocol describes the surface modification of BTONPs with TMSPMA to improve their dispersion in a photopolymer resin for the fabrication of piezoelectric composites.

Materials:

-

Barium Titanate Nanoparticles (BTONPs)

-

3-(Trimethoxysilyl)propyl methacrylate (TMSPMA)

-

Ethanol

-

Three-necked flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

Prepare a 5 wt.% suspension of BTONPs in ethanol.

-

Transfer 25 mL of the BTONP suspension (equivalent to 1.25 g of BTONPs) into a three-necked flask equipped with a magnetic stirrer and a reflux condenser.

-

Stir the suspension at 500 rpm.

-

Add TMSPMA to the suspension. The amount of TMSPMA can be varied to study its effect on the functionalization degree (e.g., 100 wt.% with respect to BTONPs).

-

Heat the suspension to 75 °C and reflux for 24 hours.

-

After the reaction, cool the suspension to room temperature.

-

Separate the functionalized BTONPs by centrifugation.

-

Wash the particles three times with ethanol to remove unreacted TMSPMA.

-

Dry the functionalized BTONPs in a vacuum oven at 80 °C overnight.

Protocol 2: Melt Grafting of TMSPMA onto Polypropylene (PP)

This protocol details the grafting of TMSPMA onto a polypropylene backbone using a twin-screw extruder.

Materials:

-

Polypropylene (PP) pellets

-

3-(Trimethoxysilyl)propyl methacrylate (MPTMS in the source, which is another name for TMSPMA)

-

Dicumyl peroxide (DCP) as an initiator

-

Twin-screw extruder

Procedure:

-

Pre-mix PP pellets with the desired amount of TMSPMA and DCP. For example, two batches can be prepared with 4 and 8 wt.% of TMSPMA.

-

Feed the mixture into a twin-screw extruder.

-

Set the temperature profile of the extruder zones appropriately for PP melting and the grafting reaction.

-

Extrude the molten polymer.

-

Cool the extrudate in a water bath.

-

Pelletize the resulting grafted polypropylene (PPgSIL).

-

Purify the PPgSIL by dissolving it in a suitable solvent (e.g., hot xylene) and precipitating it in a non-solvent (e.g., acetone) to remove unreacted TMSPMA and initiator byproducts.

-

Dry the purified PPgSIL in a vacuum oven.

Protocol 3: Atom Transfer Radical Polymerization (ATRP) of TMSPMA

This protocol outlines a general procedure for the atom transfer radical polymerization of TMSPMA to synthesize well-defined polymers.

Materials:

-

3-(Trimethoxysilyl)propyl methacrylate (TMSPMA)

-

Ethyl α-bromoisobutyrate (EBiB) as an initiator

-

Copper(I) bromide (CuBr) as a catalyst

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as a ligand

-

Anisole as a solvent

Procedure:

-

In a Schlenk flask, add CuBr (1 eq relative to initiator).

-

Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with nitrogen.

-

In a separate flask, dissolve TMSPMA (e.g., 50 eq), EBiB (1 eq), and PMDETA (1 eq) in anisole.

-

Deoxygenate the monomer/initiator/ligand solution by bubbling with nitrogen for 30 minutes.

-

Transfer the deoxygenated solution to the Schlenk flask containing the CuBr catalyst via a degassed syringe.

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

-

Monitor the polymerization progress by taking samples at regular intervals and analyzing them by ¹H NMR and GPC.

-

To stop the polymerization, open the flask to air and dilute with a suitable solvent like THF.

-

Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer in a non-solvent such as cold methanol or hexane.

-

Dry the resulting polymer under vacuum.

Data Presentation

Quantitative Analysis of TMSPMA Functionalization on BTONPs

The degree of TMSPMA functionalization on BTONPs can be quantified using thermogravimetric analysis (TGA) and elemental analysis.

Table 1: Effect of Reaction Temperature on TMSPMA Grafting Density

| Reaction Temperature (°C) | Carbon Content (wt.%) | TMSPMA-related Mass Loss (TGA, %) |

| 25 | ~0.05 | Not significant |

| 50 | 0.17 | ~0.5 |

| 75 | 0.22 | ~0.8 |

Table 2: Effect of Reaction Time on TMSPMA Grafting Density at 75 °C

| Reaction Time (h) | Carbon Content (wt.%) |

| 1 | ~0.10 |

| 7 | 0.22 |

| 24 | ~0.25 |

| 48 | ~0.26 |

| 96 | ~0.27 |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the surface functionalization of Barium Titanate Nanoparticles.

Cellular Uptake and Drug Release Pathway

Caption: Proposed pathway for cellular uptake and drug release from TMSPMA composites.

Characterization of TMSPMA Functionalized Composites

A variety of analytical techniques are employed to confirm the successful functionalization and to characterize the properties of the resulting composites.

-

Fourier Transform Infrared Spectroscopy (FTIR): To confirm the presence of TMSPMA on the polymer or filler surface. Look for characteristic peaks of Si-O-Si bonds (around 1000-1100 cm⁻¹) and the ester carbonyl group of the methacrylate (around 1720 cm⁻¹).

-

Thermogravimetric Analysis (TGA): To quantify the amount of TMSPMA grafted onto a surface by measuring the weight loss corresponding to the decomposition of the organic component.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ²⁹Si NMR): To elucidate the chemical structure of the grafted polymers and confirm the covalent bonding of TMSPMA.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To investigate the morphology of the composites and the dispersion of the functionalized fillers within the polymer matrix.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of polymers synthesized by methods like ATRP.

-

Dynamic Light Scattering (DLS): To measure the size of functionalized nanoparticles in suspension.

Applications in Drug Development

TMSPMA functionalized polymer composites offer significant potential in drug delivery applications. The silane functionality can be used to conjugate drugs to the polymer or filler, and the overall composite can be designed to be stimuli-responsive (e.g., pH-sensitive) for controlled drug release. The improved biocompatibility and mechanical properties also make them suitable for implantable drug delivery systems. For instance, TMSPMA-functionalized silica nanoparticles can act as carriers for targeted drug delivery. The surface can be further modified with targeting ligands to enhance accumulation at the desired site. The release of the drug can be triggered by the acidic environment of endosomes or lysosomes following cellular uptake via endocytosis. While specific signaling pathways directly modulated by TMSPMA itself are not well-documented, the drug cargo delivered by these composites would interact with relevant cellular pathways to elicit a therapeutic effect. The design of the composite can influence the efficiency of drug delivery to intracellular targets, thereby modulating pathways such as the PI3K/Akt or MAPK signaling cascades, which are often dysregulated in diseases like cancer.

Application Notes and Protocols: Sol-Gel Process Involving 3-(trimethoxysilyl)propyl methacrylate (TMSPMA)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) in sol-gel processes for bone tissue engineering and drug delivery applications.

Application 1: Fabrication of Porous Hybrid Scaffolds for Bone Tissue Engineering

The sol-gel process with TMSPMA allows for the creation of porous, three-dimensional scaffolds that mimic the structure of cancellous bone, providing a promising substrate for bone regeneration. These hybrid scaffolds offer superior mechanical properties compared to traditional bioactive glasses.[1][2]

Experimental Protocol: Synthesis of a TMSPMA-Polyhedral Oligomeric Silsesquioxane (POSS) Hybrid Scaffold

This protocol details the synthesis of a macroporous hybrid scaffold with interconnected channels, ideal for promoting cell infiltration and tissue ingrowth.[3]

Materials:

-

3-(trimethoxysilyl)propyl methacrylate (TMSPMA)

-

Octa-ammonium POSS (for synthesis of trifluoromethanesulfonate–POSS salt)

-

Methanol

-

Acetic acid

-

Granulated sugar (as porogen)

-

Ammonium carbonate

Procedure:

-

Hydrolysis of TMSPMA: Add 10 mL of 1.0 M acetic acid to 5.00 g of TMSPMA. Stir the mixture for 2 hours. Following this, evaporate the solution to an oil-like consistency.[3]

-

Hybrid Synthesis: A TMSPMA-POSS hybrid is synthesized through the reaction of TMSPMA with a trifluoromethanesulfonate–POSS salt.[3] For this, 2.00 g of freshly prepared octa-amino POSS is dissolved in 50 mL of methanol. An excess of TMSPMA (21.57 mL) is added, and the mixture is refluxed under a nitrogen atmosphere for 24 hours over molecular sieves.[3] The solvent and unreacted TMSPMA are then evaporated.[3]

-

Scaffold Fabrication:

-

Prepare a mold filled with granulated sugar doped with approximately 2 wt% ammonium carbonate.

-

Saturate the sugar template with the TMSPMA-POSS hybrid sol.

-

Gel the saturated template at 40°C.

-

Age the gelled scaffold for three days.

-

Leach the sugar porogen with water to create a porous structure.

-

Dry the resulting macroporous scaffold.

-

Quantitative Data: Structural and Mechanical Properties of TMSPMA-Based Scaffolds

| Property | Value | Reference |

| Pore Size | 150 - 600 µm | [3] |

| Structure Thickness | 180 µm (mean strut size) | [3] |

| Compressive Strength | Within the range of trabecular bone | [1][2] |

| Compressive Modulus | Within the range of trabecular bone | [1][2] |

Note: The mechanical properties of 3D printed porous methacrylate/silica hybrid scaffolds have been shown to fall within the range of trabecular bone, making them suitable for bone substitution applications.[1][2]

Experimental Workflow: TMSPMA-POSS Scaffold Fabrication

References

- 1. researchgate.net [researchgate.net]

- 2. 3D Printed Porous Methacrylate/Silica Hybrid Scaffold for Bone Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and microstructural properties of the scaffold based on a 3-(trimethoxysilyl)propyl methacrylate–POSS hybrid towards potential tissue engine ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA10364B [pubs.rsc.org]

Application Notes and Protocols for the Use of 3-(Trimethoxysilyl)propyl Methacrylate (TMSPMA) in Adhesives and Sealants Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) is a versatile organofunctional silane that acts as a highly effective coupling agent and adhesion promoter in a wide range of adhesive and sealant formulations. Its unique chemical structure allows it to form a durable bridge between inorganic substrates (such as glass, metals, and silica-based fillers) and organic polymer matrices (like acrylics, epoxies, and silicones). This results in significant improvements in bond strength, durability, moisture resistance, and overall performance of the final product.[1][2][3][4]

This document provides detailed application notes, experimental protocols, and performance data related to the use of TMSPMA in adhesive and sealant formulations.

Chemical Properties and Mechanism of Action

TMSPMA is a bifunctional molecule featuring a methacrylate organic group and a trimethoxysilyl inorganic group.[5] This dual reactivity is the key to its function as a coupling agent.

Chemical Structure of TMSPMA:

Caption: Chemical structure of 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA).

Mechanism of Action:

The adhesion promotion mechanism of TMSPMA involves a two-step process:

-

Hydrolysis: The methoxysilyl groups of TMSPMA hydrolyze in the presence of moisture to form reactive silanol groups (-Si-OH). This reaction is often catalyzed by acids or bases.

-

Condensation and Bond Formation:

-

The silanol groups condense with hydroxyl groups present on the surface of inorganic substrates (e.g., glass, metal oxides) to form stable covalent oxane bonds (Si-O-Substrate).

-

The silanol groups can also self-condense to form a durable, cross-linked siloxane network at the interface.

-

The methacrylate end of the TMSPMA molecule co-reacts with the organic resin matrix of the adhesive or sealant during the curing process, forming a strong covalent bond.

-

This creates a robust chemical bridge between the inorganic and organic phases, enhancing adhesion and overall performance.

Caption: Mechanism of action of TMSPMA as a coupling agent.

Performance Enhancements in Adhesives and Sealants

The incorporation of TMSPMA into adhesive and sealant formulations leads to notable improvements in several key performance metrics.

Data Presentation

Table 1: Illustrative Improvement in Lap Shear Strength of an Acrylic Adhesive on Aluminum

| Formulation | TMSPMA Concentration (wt%) | Lap Shear Strength (MPa) | % Improvement (Illustrative) |

| Control | 0 | 10.5 | - |

| Experimental 1 | 0.5 | 14.2 | ~35% |

| Experimental 2 | 1.0 | 17.8 | ~70% |

| Experimental 3 | 2.0 | 18.5 | ~76% |

Table 2: Illustrative Improvement in Tensile Properties of a Silicone Sealant

| Formulation | TMSPMA Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |

| Control | 0 | 1.8 | 350 |

| Experimental 1 | 0.5 | 2.5 | 400 |

| Experimental 2 | 1.0 | 2.9 | 420 |

Table 3: Effect of TMSPMA on Adhesion to Various Substrates (Qualitative)

| Substrate | Adhesion without TMSPMA | Adhesion with TMSPMA |

| Glass | Moderate | Excellent |

| Aluminum | Good | Excellent |

| Steel | Good | Excellent |

| Ceramics | Moderate | Excellent |

| Composites | Good | Excellent |

Experimental Protocols

Protocol for Surface Treatment of Substrates with TMSPMA

This protocol describes the application of TMSPMA as a primer to improve the adhesion of an adhesive or sealant to an inorganic substrate.

Materials:

-

Substrates (e.g., glass slides, aluminum coupons)

-

3-(Trimethoxysilyl)propyl methacrylate (TMSPMA)

-

Ethanol

-

Deionized water

-

Acetic acid